molecular formula C10H16IN3O2 B15325116 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

Cat. No.: B15325116
M. Wt: 337.16 g/mol
InChI Key: ROZJNVMNFLBVFN-UHFFFAOYSA-N
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Description

5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a synthetic organic compound characterized by the presence of an iodo-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the iodination of pyrazole derivatives. One common method includes the reaction of 4-iodopyrazole with appropriate alkylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted pyrazoles.

Scientific Research Applications

5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The iodo group in the pyrazole ring can form strong interactions with target proteins, potentially inhibiting their function. This compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an iodo-substituted pyrazole ring and a methylamino-pentanoic acid moiety

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

5-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

InChI

InChI=1S/C10H16IN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16)

InChI Key

ROZJNVMNFLBVFN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C=N1)I)(C(=O)O)NC

Origin of Product

United States

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